Furan-3-sulfinicacid
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Overview
Description
Furan-3-sulfinic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a sulfinic acid group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of furan-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields furan-3-sulfinic acid as the primary product .
Industrial Production Methods
Industrial production of furan-3-sulfinic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity furan-3-sulfinic acid .
Chemical Reactions Analysis
Types of Reactions
Furan-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to furan-3-sulfonic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of furan-3-sulfinic acid can yield furan-3-thiol.
Substitution: The sulfinic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Furan-3-sulfonic acid.
Reduction: Furan-3-thiol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furan-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Furan-3-sulfinic acid derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of furan-3-sulfinic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making furan-3-sulfinic acid a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-sulfinic acid
- Furan-3-sulfonic acid
- Furan-2-sulfonic acid
Uniqueness
Furan-3-sulfinic acid is unique due to the position of the sulfinic acid group on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and other furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4O3S |
---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
furan-3-sulfinic acid |
InChI |
InChI=1S/C4H4O3S/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6) |
InChI Key |
NHHYNCKTTVXUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1S(=O)O |
Origin of Product |
United States |
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